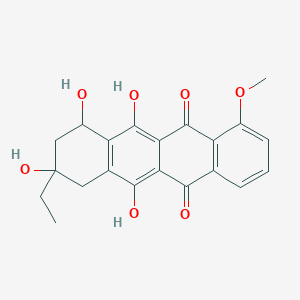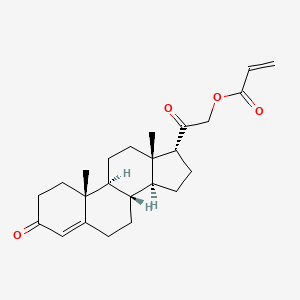
21-Hydroxy-14-alpha,17-alpha-pregn-4-ene-3,20-dione acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21-Hydroxy-14-alpha,17-alpha-pregn-4-ene-3,20-dione acrylate is a synthetic steroid derivative It is characterized by the presence of hydroxyl groups at the 21st position and acrylate ester at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 21-Hydroxy-14-alpha,17-alpha-pregn-4-ene-3,20-dione acrylate typically involves the esterification of 21-hydroxy-17- (1-oxopropoxy) pregn-4-ene-3,20-dione . The process begins with 11-deoxycortisol as the raw material. The secondary hydroxyl group at the 17-alpha position is selectively esterified using chemical synthesis of a protecting group, while the primary hydroxyl group at the 21st position remains unesterified . This method is advantageous for large-scale industrial preparation due to its mild reaction conditions, high yield, and simple post-treatment .
Analyse Des Réactions Chimiques
Types of Reactions
21-Hydroxy-14-alpha,17-alpha-pregn-4-ene-3,20-dione acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ketone groups present in the structure.
Substitution: The hydroxyl and acrylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens and acids. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different chemical and biological properties, making them useful for various applications.
Applications De Recherche Scientifique
21-Hydroxy-14-alpha,17-alpha-pregn-4-ene-3,20-dione acrylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroid derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with steroid receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in hormone replacement therapy and anti-inflammatory treatments.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 21-Hydroxy-14-alpha,17-alpha-pregn-4-ene-3,20-dione acrylate involves its interaction with specific molecular targets and pathways. The hydroxyl and acrylate groups play a crucial role in its binding to steroid receptors, influencing various biological processes. The compound’s effects are mediated through the modulation of gene expression and protein synthesis, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 11Beta,17alpha,21-trihydroxy-4-pregnene-3,20-dione
- Pregn-4-ene-3,20-dione,11beta,17alpha,21-trihydroxy-,21 acetate
Uniqueness
21-Hydroxy-14-alpha,17-alpha-pregn-4-ene-3,20-dione acrylate is unique due to its specific hydroxyl and acrylate groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
67462-37-7 |
|---|---|
Formule moléculaire |
C24H32O4 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
[2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] prop-2-enoate |
InChI |
InChI=1S/C24H32O4/c1-4-22(27)28-14-21(26)20-8-7-18-17-6-5-15-13-16(25)9-11-23(15,2)19(17)10-12-24(18,20)3/h4,13,17-20H,1,5-12,14H2,2-3H3/t17-,18-,19-,20-,23-,24-/m0/s1 |
Clé InChI |
BIFACLOIZIKJPO-IGJOJHROSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2C(=O)COC(=O)C=C)CCC4=CC(=O)CC[C@]34C |
SMILES canonique |
CC12CCC3C(C1CCC2C(=O)COC(=O)C=C)CCC4=CC(=O)CCC34C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


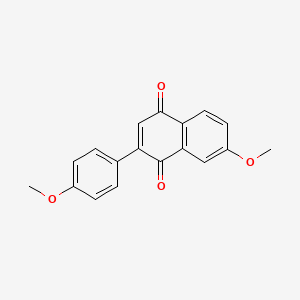
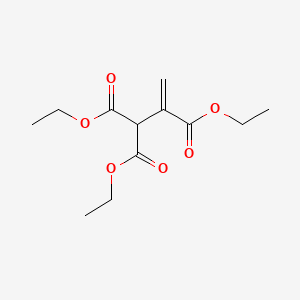
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide](/img/structure/B14470509.png)

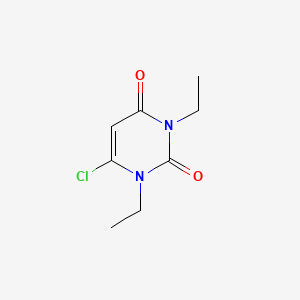
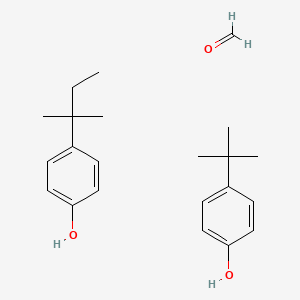
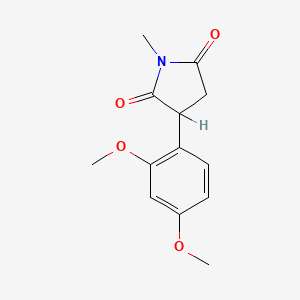
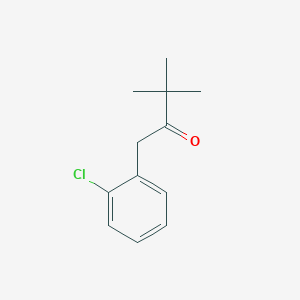
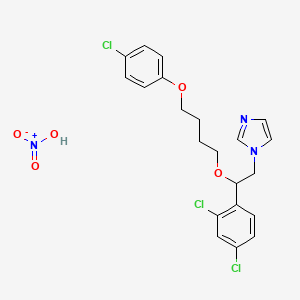
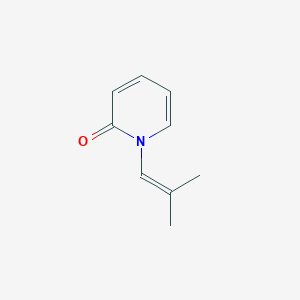
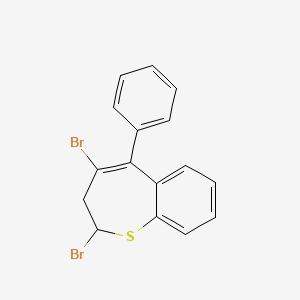
![9-azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14470579.png)
![1-[(Z)-(1-Amino-2,2,2-trichloroethylidene)amino]-3-phenoxypropan-2-yl acetate](/img/structure/B14470584.png)
